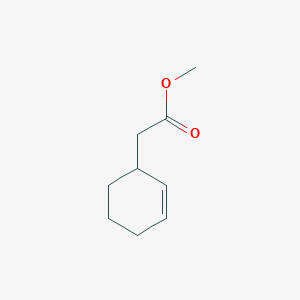![molecular formula C7H9N B13321394 1-Ethynyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13321394.png)
1-Ethynyl-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-azabicyclo[211]hexane is a unique bicyclic compound characterized by its rigid structure and the presence of an ethynyl group attached to a nitrogen-containing bicyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane can be synthesized through a formal cycloaddition reaction. One common method involves the cycloaddition of azabicyclo[1.1.0]butanes with styrenes under photochemical conditions . This reaction leverages a polar-radical-polar relay strategy, which includes a fast acid-mediated ring-opening of azabicyclo[1.1.0]butanes to form bromoazetidines, followed by efficient debrominative radical formation to initiate the cycloaddition .
Industrial Production Methods: Industrial production of this compound typically involves batchwise synthesis, where the key step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This method allows for the production of the compound on a multigram scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols can replace the ethynyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted azabicyclohexanes.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of ligand-directed degraders (LDDs), which are compounds designed to degrade specific proteins.
Material Science: The rigid structure of the compound makes it useful in the design of new materials with specific mechanical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-ethynyl-2-azabicyclo[2.1.1]hexane involves its role as an electrophile in various chemical reactions. The ethynyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and conformational stability. This makes the compound a valuable intermediate in the synthesis of bioactive molecules .
Comparación Con Compuestos Similares
1-Azabicyclo[2.1.1]hexane: Lacks the ethynyl group but shares the bicyclic structure.
2-Azabicyclo[2.1.1]hexane: Similar bicyclic structure with different substitution patterns.
Uniqueness: 1-Ethynyl-2-azabicyclo[2.1.1]hexane is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for further functionalization. This makes it more versatile compared to its analogs in synthetic applications .
Propiedades
Fórmula molecular |
C7H9N |
|---|---|
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
1-ethynyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C7H9N/c1-2-7-3-6(4-7)5-8-7/h1,6,8H,3-5H2 |
Clave InChI |
QSCXMKYBNRKEQR-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CC(C1)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-1-[(5-bromofuran-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321311.png)
![2-[(1-Propylpiperidin-4-yl)amino]butan-1-ol](/img/structure/B13321315.png)

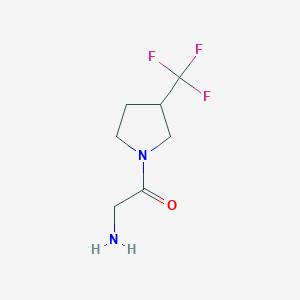
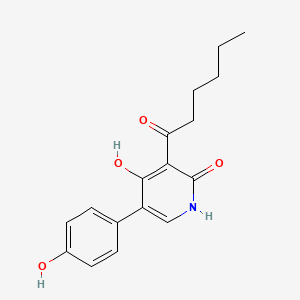
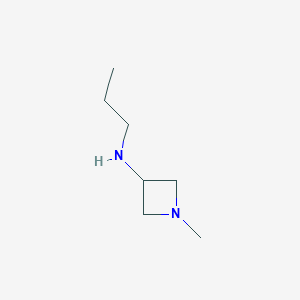

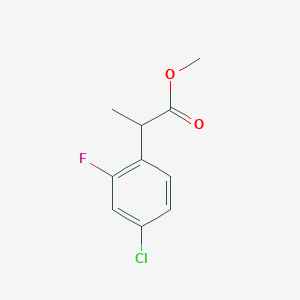
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
![6-Methyl-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B13321358.png)
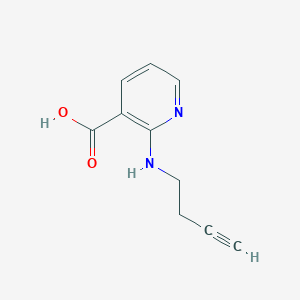
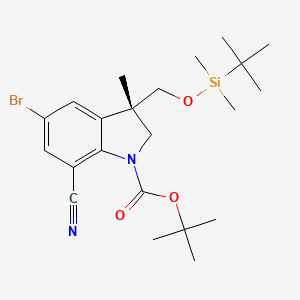
![3-[(2-Bromocyclooctyl)oxy]oxolane](/img/structure/B13321383.png)
